

An In-depth Technical Guide on the Physicochemical Properties of Moxidectin-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Moxidectin-d3

Cat. No.: B15622876

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **Moxidectin-d3**, an isotopically labeled internal standard crucial for the accurate quantification of the potent anthelmintic agent, Moxidectin. This document details its chemical characteristics, mechanism of action, and the experimental protocols relevant to its analysis.

Core Physicochemical Properties

Moxidectin-d3 is specifically designed for use as an internal standard in mass spectrometry-based bioanalytical methods.^[1] Its properties are fundamentally identical to Moxidectin, with the key difference being a slightly higher molecular weight due to the incorporation of three deuterium atoms. The data presented below is for **Moxidectin-d3** where available; otherwise, data for the parent compound, Moxidectin, is provided as a close surrogate.

Table 1: Summary of Physicochemical Data for **Moxidectin-d3**

Property	Value	Source
Chemical Name	(2R,2a'E,2a1'S,4Z,4'E,5S,6S,6'R,8'E,11'R,15'S,17a'R,20'R,20a'R)-2a1',20'-dihydroxy-4-((methoxy-d3)imino)-5,6',8',19'-tetramethyl-6-((E)-4-methylpent-2-en-2-yl)-2a1',3,4,5,6,6',7',10',11',14',15',17a',20',20a'-tetradecahydro-2'H,17'H-spiro[pyran-2,13'-[2][3]methano[4]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one	[1]
Molecular Formula	C ₃₇ H ₅₀ D ₃ NO ₈	[1]
Formula Weight	642.8 g/mol	[1]
CAS Number	113507-06-5 (Moxidectin)	[4][5][6][7]
Appearance	A solid / White to beige powder / Crystalline solid	[1][2][5]
Purity	≥99% deuterated forms (d ₁ -d ₃)	[1]
Melting Point	145-154 °C (Moxidectin)	[4]
Aqueous Solubility	Very low; 0.51 mg/L. Solubility is not affected by pH.	
Organic Solvent Solubility	Soluble in Chloroform, Methanol, Ethanol (~25 mg/ml), DMSO (~20 mg/ml), and Dimethylformamide (DMF, ~30 mg/ml).	[1][2][7]
LogP (n-octanol/water)	6.0 (Moxidectin)	[4]
pKa	<2 (very weak base) (Moxidectin)	

Storage Temperature

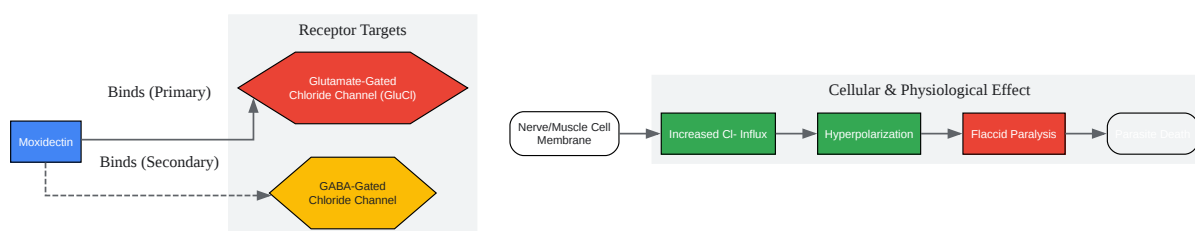
-20°C

[\[1\]](#)[\[2\]](#)[\[5\]](#)

Mechanism of Action of Moxidectin

Moxidectin, a second-generation macrocyclic lactone of the milbemycin class, exerts its potent antiparasitic effect by targeting the neuromuscular systems of invertebrates.^[4] Its primary mechanism involves high-affinity, pseudo-irreversible binding to glutamate-gated chloride channels (GluCl_s), which are prevalent in the nerve and muscle cells of nematodes but absent in vertebrates. This binding locks the channels in an open state, leading to an increased influx of chloride ions. The resulting hyperpolarization of the neuronal or muscle cell membrane causes flaccid paralysis and ultimately leads to the death of the parasite.

Additionally, Moxidectin can act on gamma-aminobutyric acid (GABA) gated chloride channels, although this is considered a secondary target in nematodes. A key pharmacological advantage of Moxidectin is that it is a poor substrate for P-glycoprotein (P-gp) efflux pumps in parasites. This reduces its removal from target cells, thereby enhancing its potency and duration of action.



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Moxidectin's primary mechanism of action on parasite ion channels.

Experimental Protocols

The primary application of **Moxidectin-d3** is as an internal standard for the quantification of Moxidectin in biological matrices. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

This protocol provides a generalized workflow for determining Moxidectin concentrations in plasma samples.

1. Materials and Reagents:

- Blank plasma (species-matched)
- Moxidectin reference standard
- **Moxidectin-d3** internal standard (IS) stock solution (e.g., 100 ng/mL in methanol)
- Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
- Formic acid or Ammonium formate (for mobile phase)
- Water, deionized or HPLC grade
- Microcentrifuge tubes (1.5 or 2 mL)
- HPLC vials

2. Sample Preparation (Protein Precipitation):

- Pipette 100 μ L of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
- Add a precise volume (e.g., 25 μ L) of the **Moxidectin-d3** IS working solution to each tube and vortex briefly. This step is critical for accurate quantification.
- Add 300 μ L of cold acetonitrile (or methanol) to precipitate plasma proteins.
- Vortex vigorously for 30-60 seconds to ensure thorough mixing and precipitation.

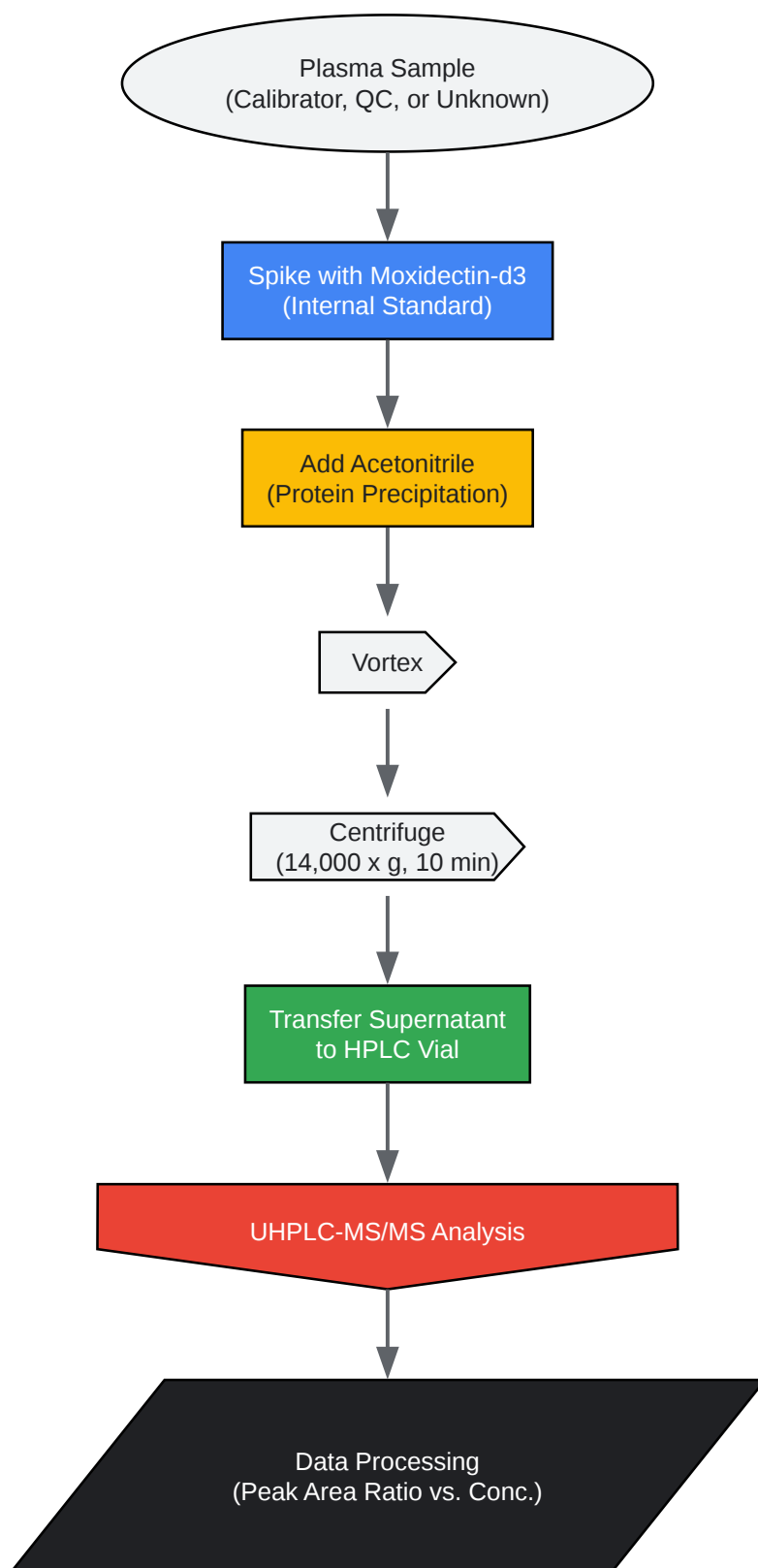
- Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean HPLC vial for analysis.

3. UHPLC-MS/MS Conditions (Example):

- Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Gradient: A suitable gradient to separate Moxidectin from matrix components.
- Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for Moxidectin and **Moxidectin-d3** would be monitored.

4. Data Analysis:

- A calibration curve is constructed by plotting the peak area ratio (Moxidectin/**Moxidectin-d3**) against the nominal concentration of the calibration standards.
- The concentration of Moxidectin in unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.



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Workflow for plasma sample preparation and analysis using **Moxidectin-d3**.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Moxidectin-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622876#physicochemical-properties-of-moxidectin-d3]

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